N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyclohexylacetamide
Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyclohexylacetamide is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with a chloro substituent and a cyclohexylacetamide moiety. The trifluoromethyl group is known for its unique chemical properties, which make this compound of interest in various scientific and industrial applications .
Preparation Methods
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyclohexylacetamide can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with cyclohexylacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. This approach allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to more efficient and scalable production processes .
Chemical Reactions Analysis
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyclohexylacetamide undergoes various chemical reactions, including:
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Substitution Reactions: : The chloro substituent on the benzene ring can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) .
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Oxidation Reactions: : The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used under acidic or basic conditions .
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Reduction Reactions: : The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF) complex .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce ketones, carboxylic acids, or amines .
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyclohexylacetamide has a wide range of scientific research applications:
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Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability, making it valuable in medicinal chemistry .
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Biology: : In biological research, the compound is studied for its potential as a pharmacological agent. Its ability to interact with specific molecular targets makes it a candidate for drug development .
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Medicine: : The compound’s pharmacological properties are explored for therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
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Industry: : In the industrial sector, the compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various chemical processes .
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyclohexylacetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to target proteins, influencing their activity. This interaction can modulate various biological pathways, leading to the compound’s observed effects .
For example, the compound may inhibit enzymes involved in metabolic pathways, thereby altering cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyclohexylacetamide can be compared with other similar compounds, such as:
Sorafenib: A kinase inhibitor with a trifluoromethyl group, used in cancer therapy.
Fluazinam: An agricultural fungicide with a trifluoromethyl group, used to protect crops.
Trifluoromethylbenzenes: A class of compounds with similar structural features, used in various chemical applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyclohexylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClF3NO/c16-12-7-6-11(15(17,18)19)9-13(12)20-14(21)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHORBTRXDZYSDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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